4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with intriguing properties that have gained significant interest in the scientific community This compound stands out due to its unique structure, which combines a benzyloxy group, an ethoxy group, and a thioxotetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-(Benzyloxy)-3-ethoxyphenyl precursor
Reaction: : Benzylation of 4-hydroxy-3-ethoxybenzaldehyde with benzyl chloride.
Conditions: : Carried out in the presence of a base like potassium carbonate in an organic solvent such as acetone.
Formation of the thioxotetrahydropyrimidine core
Reaction: : Condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with ethyl acetoacetate, thiourea, and methylamine.
Conditions: : The reaction is typically performed under reflux conditions in ethanol.
Formation of the final product
Reaction: : Acylation of the thioxotetrahydropyrimidine intermediate with N-phenylcarbamoyl chloride.
Conditions: : Conducted in the presence of an organic base like triethylamine at low temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This includes the use of high-throughput reactors and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation of this compound can be carried out using agents like potassium permanganate or chromium trioxide, leading to various oxidized derivatives.
Reduction: : Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on various functional groups present in the compound, using reagents like alkyl halides or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation Products: : Various carboxylic acids and ketones.
Reduction Products: : Alcohols and amines.
Substitution Products: : Alkylated or aminated derivatives.
Scientific Research Applications
The unique structural characteristics of 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide make it a versatile compound in several fields:
Chemistry: : As a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: : Potential use in studying enzyme interactions due to its ability to act as an enzyme inhibitor.
Medicine: : Investigation as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: : Applications in materials science for developing new polymers and coatings due to its stable and robust structure.
Mechanism of Action
This compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and ethoxy groups can enhance its binding affinity, while the thioxotetrahydropyrimidine core can interact with active sites, inhibiting enzymatic activity. The compound may also modulate biological pathways by affecting signaling mechanisms, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with a methoxy group instead of an ethoxy group.
4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure with an oxo group instead of thioxo group.
4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide: : Similar structure but lacks the thioxo group.
Uniqueness
4-(4-(Benzyloxy)-3-ethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific combination of functional groups, which endows it with a unique set of chemical properties and biological activities
Properties
IUPAC Name |
4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-3-32-23-16-20(14-15-22(23)33-17-19-10-6-4-7-11-19)25-24(18(2)28-27(34)30-25)26(31)29-21-12-8-5-9-13-21/h4-16,25H,3,17H2,1-2H3,(H,29,31)(H2,28,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLFMUSTWZIBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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